4-Amino-6-methylquinoline-3-carboxylic acid ethyl ester
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Overview
Description
4-Amino-6-methylquinoline-3-carboxylic acid ethyl ester: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminoacetophenone and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of these starting materials to form the quinoline ring.
Esterification: The resulting quinoline derivative is then esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: N-alkyl or N-acyl quinoline derivatives.
Scientific Research Applications
4-Amino-6-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-6-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Receptor Binding: It can bind to receptors such as G-protein-coupled receptors (GPCRs) and ion channels, modulating their activity and affecting cellular signaling pathways.
Pathways Involved: The compound can interfere with pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-methoxyquinoline-3-carboxylic acid ethyl ester
- 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester
- 3-Amino-4-carbethoxypyrazole
Uniqueness
4-Amino-6-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials .
Properties
CAS No. |
1083201-87-9 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 4-amino-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)10-7-15-11-5-4-8(2)6-9(11)12(10)14/h4-7H,3H2,1-2H3,(H2,14,15) |
InChI Key |
RCLHHLVUUUZWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)C |
Origin of Product |
United States |
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